2-Cyano-3-(dimethylamino)prop-2-enamide
Overview
Description
2-Cyano-3-(dimethylamino)prop-2-enamide is a versatile organic compound with significant applications in various fields of chemistry, biology, medicine, and industry. This compound is characterized by its cyano group (-CN) and dimethylamino group (-N(CH₃)₂) attached to a prop-2-enamide structure.
Synthetic Routes and Reaction Conditions:
Starting Materials: The synthesis of this compound typically begins with cyanoacetamide and dimethylamine.
Reaction Conditions: The reaction is usually carried out in a solvent such as ethanol or methanol, under reflux conditions. The temperature and reaction time are carefully controlled to ensure the formation of the desired product.
Industrial Production Methods: On an industrial scale, the compound is produced using continuous flow reactors or batch reactors, optimizing reaction conditions to achieve high yield and purity.
Types of Reactions:
Oxidation: The cyano group can be oxidized to form a carboxylic acid derivative.
Reduction: The cyano group can be reduced to form an amine.
Substitution: The dimethylamino group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO₄) in an alkaline medium.
Reduction: Lithium aluminum hydride (LiAlH₄) in ether.
Substitution: Halogenating agents like thionyl chloride (SOCl₂) in the presence of a base.
Major Products Formed:
Oxidation: this compound can be converted to 2-cyano-3-(dimethylamino)prop-2-enoic acid.
Reduction: The reduction product is 2-cyano-3-(dimethylamino)prop-2-enamine.
Substitution: Various halogenated derivatives can be formed.
Scientific Research Applications
2-Cyano-3-(dimethylamino)prop-2-enamide is widely used in scientific research due to its unique chemical properties:
Chemistry: It serves as an intermediate in the synthesis of various heterocyclic compounds.
Biology: It is used in the study of enzyme inhibitors and as a building block for bioactive molecules.
Industry: It is utilized in the production of agrochemicals, dyes, and other industrial chemicals.
Mechanism of Action
The mechanism by which 2-Cyano-3-(dimethylamino)prop-2-enamide exerts its effects involves its interaction with molecular targets and pathways:
Molecular Targets: The cyano group can interact with nucleophilic sites in enzymes or receptors.
Pathways Involved: The compound may inhibit or activate specific biochemical pathways, leading to its biological effects.
Comparison with Similar Compounds
2-Cyano-3-(dimethylamino)prop-2-enamide is unique due to its specific structural features. Similar compounds include:
Cyanoacetic Acid: Lacks the dimethylamino group.
Dimethylaminopropionitrile: Lacks the prop-2-enamide group.
Acrylamide: Lacks the cyano group.
These compounds differ in their reactivity and applications, highlighting the uniqueness of this compound.
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Properties
IUPAC Name |
2-cyano-3-(dimethylamino)prop-2-enamide | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H9N3O/c1-9(2)4-5(3-7)6(8)10/h4H,1-2H3,(H2,8,10) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XNZBBRSOQRITIK-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C=C(C#N)C(=O)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H9N3O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50696452 | |
Record name | 2-Cyano-3-(dimethylamino)prop-2-enamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50696452 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
139.16 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
37858-68-7 | |
Record name | 2-Cyano-3-(dimethylamino)prop-2-enamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50696452 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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